EHT 1864

描述

EHT 1864 是一种小分子抑制剂,专门针对 Rac 家族的小 GTP 酶,这些酶属于 Rho 家族的 GTP 酶。这些蛋白质在各种细胞过程中起着至关重要的作用,包括细胞迁移、细胞骨架重排和细胞分裂。 This compound 因其潜在的治疗应用,特别是在癌症和心血管疾病方面,而在科学研究中引起了广泛关注 .

科学研究应用

EHT 1864 具有广泛的科学研究应用,包括:

作用机制

EHT 1864 通过特异性结合 Rac 家族的 GTP 酶的 Rac1、Rac1b、Rac2 和 Rac3 亚型来发挥其作用。这种结合促进结合核苷酸的丢失,从而抑制鸟嘌呤核苷酸的结合和 Tiam1 Rac 鸟嘌呤核苷酸交换因子刺激的交换因子活性。结果,Rac 处于惰性和非活性状态,阻止其与下游效应器结合。 这种抑制破坏了 Rac 依赖的信号通路,导致细胞过程(如细胞迁移和生长转化)的抑制 .

生化分析

Biochemical Properties

EHT 1864 has been found to interact with several biomolecules, including Rac1, Rac1b, Rac2, and Rac3 isoforms . It possesses high affinity binding to these proteins, and this association promotes the loss of bound nucleotide, inhibiting both guanine nucleotide association and Tiam1 Rac guanine nucleotide exchange factor-stimulated exchange factor activity in vitro .

Cellular Effects

This compound has been shown to specifically inhibit Rac1-dependent platelet-derived growth factor-induced lamellipodia formation . It also inhibits estrogen-induced cell proliferation in breast cancer cells and decreases tamoxifen-resistant breast cancer cell growth .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to Rac1 and related isoforms, promoting the loss of bound nucleotide, and inhibiting both guanine nucleotide association and Tiam1 Rac guanine nucleotide exchange factor-stimulated exchange factor activity in vitro . This places Rac in an inert and inactive state, preventing its engagement with downstream effectors .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been shown to potently block transformation caused by constitutively activated Rac1, as well as Rac-dependent transformation caused by Tiam1 or Ras .

Metabolic Pathways

This compound is involved in the metabolic pathways of the Rac family of small GTPases

Transport and Distribution

It is known that this compound can inhibit Rac function in vivo, suggesting that it can be transported into cells and reach its target proteins .

Subcellular Localization

Given its role as an inhibitor of Rac family small GTPases, it is likely that it localizes to the same subcellular compartments as these proteins .

准备方法

EHT 1864 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。合成路线通常包括以下步骤:

核心结构的形成: this compound 的核心结构通过一系列缩合和环化反应合成。

官能团的引入: 通过亲核取代和其他反应引入各种官能团,例如三氟甲基和吗啉甲基。

化学反应分析

EHT 1864 会经历几种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,形成各种氧化衍生物。

还原: 还原反应可用于修饰 this compound 上的官能团。

取代: 亲核和亲电取代反应通常用于引入或替换 this compound 分子上的官能团。

这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及各种亲核试剂和亲电试剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .

相似化合物的比较

EHT 1864 在抑制 Rac GTP 酶方面的特异性和效力方面是独特的。类似的化合物包括:

NSC23766: 另一种 Rac 抑制剂,但与 this compound 相比,特异性较低。

AZA1: Rac1 和 Cdc42 的双重抑制剂,用于癌症研究。

CCG-257081: Rho/MRTF/SRF 通路的抑制剂,用于纤维化研究

This compound 因其与多种 Rac 亚型的高亲和力结合及其有效抑制 Rac 依赖性细胞过程的能力而脱颖而出。

属性

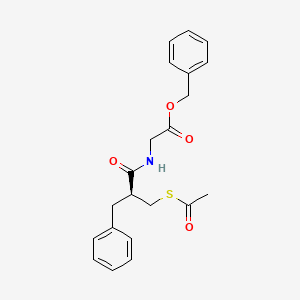

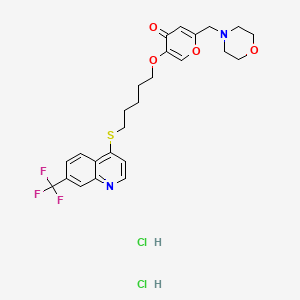

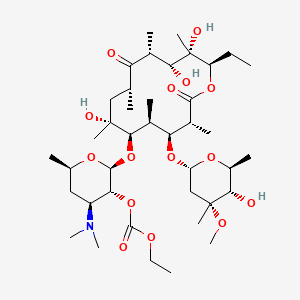

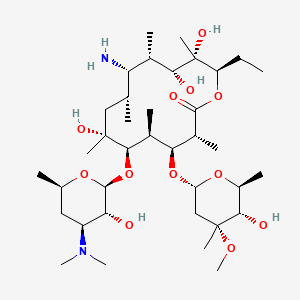

IUPAC Name |

2-(morpholin-4-ylmethyl)-5-[5-[7-(trifluoromethyl)quinolin-4-yl]sulfanylpentoxy]pyran-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27F3N2O4S.2ClH/c26-25(27,28)18-4-5-20-21(14-18)29-7-6-24(20)35-13-3-1-2-10-33-23-17-34-19(15-22(23)31)16-30-8-11-32-12-9-30;;/h4-7,14-15,17H,1-3,8-13,16H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSECOAJFCKFQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=O)C(=CO2)OCCCCCSC3=C4C=CC(=CC4=NC=C3)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29Cl2F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754240-09-0 | |

| Record name | EHT 1864 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0754240090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of EHT1864 and how does it exert its inhibitory effect?

A1: EHT1864 primarily targets Rac GTPases, a family of signaling proteins involved in various cellular processes like cell growth, movement, and survival. It binds with high affinity to Rac1, Rac1b, Rac2, and Rac3 isoforms. This binding prevents the association of guanine nucleotides (GDP/GTP) with Rac, essentially locking it in an inactive state and preventing downstream signaling. []

Q2: What are the downstream consequences of Rac inhibition by EHT1864?

A2: Rac inhibition by EHT1864 disrupts several cellular processes. In various cell types, it has been shown to:

- Inhibit platelet-derived growth factor-induced lamellipodia formation. []

- Decrease estrogen receptor levels and activity, impacting breast cancer cell proliferation. []

- Suppress mTORC1, AKT, and MEK signaling pathways, contributing to growth inhibition in breast cancer. []

- Reduce amyloid beta (Aβ) production by modulating amyloid precursor protein processing at the level of γ-secretase. [, ]

- Inhibit bronchial smooth muscle contraction induced by G protein-coupled receptor agonists like carbachol and endothelin-1. []

- Impair human platelet activation and downstream signaling in response to glycoprotein VI ligands. []

Q3: Does EHT1864 affect other Rho GTPases besides Rac?

A3: While EHT1864 exhibits high affinity for Rac isoforms, it can also affect other Rho GTPases, albeit with potentially lower affinity. This off-target effect has been observed in mouse platelets, where EHT1864 inhibited both Rac1 and RhoA. [] Researchers should be cautious about potential off-target effects when interpreting experimental results.

Q4: How does EHT1864 affect the actin cytoskeleton?

A4: Rac GTPases are key regulators of the actin cytoskeleton, which is essential for cell shape, movement, and division. By inhibiting Rac, EHT1864 disrupts actin polymerization. This has been observed in various cell types, including human bladder smooth muscle cells [] and acute myeloid leukemia cells. [] This disruption of actin dynamics contributes to the inhibitory effects of EHT1864 on cell motility, spreading, and other Rac-dependent processes.

Q5: What is the molecular formula and weight of EHT1864?

A5: The molecular formula of EHT1864 is C26H31Cl2F3N2O4S, and its molecular weight is 609.5 g/mol.

Q6: What is known about the pharmacokinetics of EHT1864?

A6: Research indicates EHT1864 is present in mouse plasma at effective in vitro concentrations for approximately one hour after intraperitoneal administration. [] Further pharmacokinetic details, such as absorption, distribution, metabolism, and excretion (ADME), require additional investigation.

Q7: What in vitro models have been used to study the effects of EHT1864?

A7: EHT1864 has been studied in various in vitro models, including:

- Cultured human breast cancer cell lines (MCF7, T47D, BT549, BT474, MDA231, MDA436, MDA468, HS578T) to assess growth inhibition and potential for therapeutic targeting. []

- Human pulmonary artery smooth muscle cells to investigate the role of Rac1 in serotonin signaling and its implications for pulmonary arterial hypertension. []

- Cultured human bladder smooth muscle cells to examine the effects of Rac inhibition on proliferation and actin organization. []

Q8: What in vivo models have been used to investigate the therapeutic potential of EHT1864?

A8: Several in vivo studies have explored EHT1864's therapeutic potential. These include:

- Mouse models of breast cancer, where EHT1864 demonstrated suppression of tumor growth, particularly in HER2-positive tumors. []

- Guinea pig models of Alzheimer's disease, where EHT1864 significantly reduced amyloid beta (Aβ) levels in the brain. [, ]

- Mouse models of allergic asthma, where EHT1864 prevented airway hyperresponsiveness and airway smooth muscle cell hyperplasia. []

- Mouse models of diabetic kidney disease, where EHT1864 mitigated renal pathology without affecting plasma aldosterone levels. []

Q9: Have there been any clinical trials involving EHT1864?

A9: No clinical trials specifically involving EHT1864 have been reported in the provided research papers. Further research, including preclinical studies and potential clinical trials, is needed to fully understand its efficacy and safety profile in humans.

Q10: What mechanisms of resistance to EHT1864 have been identified?

A10: One study found that breast cancer cells overexpressing epidermal growth factor receptor (EGFR) showed resistance to EHT1864's growth inhibitory effects. This suggests that EGFR signaling might bypass Rac1 inhibition, potentially through the MAPK pathway. Knocking down EGFR or inhibiting it with Gefitinib resensitized these cells to EHT1864. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid](/img/structure/B1671071.png)